molecular formula C21H20N4O3 B12169602 methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate

methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate

Cat. No.: B12169602
M. Wt: 376.4 g/mol
InChI Key: ZZBYXMANTWDEBO-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is a complex organic compound that features a unique imidazopyridine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by subsequent reactions to introduce the phenyl and benzoate groups . The reaction conditions often require refluxing in aqueous solutions for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The imidazopyridine structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate is unique due to its specific imidazopyridine structure, which imparts distinct biological activities and synthetic versatility. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-[(4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H20N4O3/c1-28-20(26)15-8-5-9-16(12-15)24-21(27)25-11-10-17-18(23-13-22-17)19(25)14-6-3-2-4-7-14/h2-9,12-13,19H,10-11H2,1H3,(H,22,23)(H,24,27)

InChI Key

ZZBYXMANTWDEBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=C4)N=CN3

Origin of Product

United States

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